N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
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Description
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C24H20F3N5O4S and its molecular weight is 531.51. The purity is usually 95%.
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Biological Activity
N-((5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound with significant potential in various biological applications, particularly in the fields of oncology and antifungal therapy. This article explores its biological activity through detailed analysis, including case studies and research findings.
Structural Overview
The compound features several notable structural components:
- Triazole Ring : Known for its role in various biological activities, particularly in anticancer and antifungal properties.
- Furan Carboxamide : Contributes to the compound's solubility and interaction with biological targets.
- Methoxy and Trifluoromethyl Substituents : These groups can enhance biological activity through electronic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies have shown:
- Cell Proliferation Inhibition : The compound has demonstrated the ability to inhibit cell growth in various cancer cell lines. Some derivatives have IC50 values lower than established chemotherapeutics like doxorubicin, indicating higher potency.
Case Study: Molecular Docking Studies
Molecular docking studies suggest that this compound interacts with key proteins involved in apoptosis pathways. For instance, strong binding affinities have been observed with Bcl-2 and other apoptosis regulators, which may enhance apoptosis in cancer cells.
Antifungal Activity
The compound also exhibits potent antifungal properties. Its mechanism of action is believed to involve disruption of fungal cell membranes or inhibition of critical enzymatic pathways necessary for fungal survival. This activity is particularly relevant given the rising incidence of antifungal resistance in clinical settings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-(3,5-Dichloropyridin-4-yl)sulfanyl-N-(4-morpholinophenyl)-4-nitrothiophene-2-carboxamide | Nitro group; thiophene ring | Anticancer |
5-Methylthiazole Derivatives | Thiazole ring; various substituents | Antimicrobial |
1-Amino-Triazole Compounds | Triazole ring; amino substituents | Antiviral |
This table illustrates how the combination of triazole and furan functionalities in this compound may confer distinct biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O4S/c1-35-18-9-7-16(8-10-18)29-21(33)14-37-23-31-30-20(13-28-22(34)19-6-3-11-36-19)32(23)17-5-2-4-15(12-17)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZVKICKRQRVQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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